Acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)-
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Overview
Description
Acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)- is a complex organic compound that features both thienyl and thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)- typically involves the formation of the thiazole ring followed by the introduction of the thienyl group. One common method involves the cyclization of appropriate precursors under acidic conditions. For instance, the reaction of a thioamide with a haloketone in the presence of a base can yield the thiazole ring, which can then be further functionalized to introduce the thienyl group.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction environments to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The thienyl and thiazolyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thienyl or thiazolyl rings.
Scientific Research Applications
Acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)- involves its interaction with specific molecular targets. The thiazole and thienyl groups can interact with enzymes and receptors, influencing various biochemical pathways. These interactions can lead to changes in cellular processes, making the compound useful in both research and therapeutic contexts.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like 2-aminothiazole and thiazole-4-carboxylic acid share structural similarities.
Thienyl derivatives: Compounds such as 2-thiophenecarboxylic acid and 2-thienylmethylamine are structurally related.
Uniqueness
What sets acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)- apart is the combination of both thienyl and thiazolyl groups in a single molecule. This unique structure allows it to participate in a wider range of chemical reactions and interact with a broader array of molecular targets compared to simpler thiazole or thienyl derivatives.
Properties
CAS No. |
83089-54-7 |
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Molecular Formula |
C9H6N2O3S2 |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
2-oxo-2-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]acetic acid |
InChI |
InChI=1S/C9H6N2O3S2/c12-7(8(13)14)11-9-10-5(4-16-9)6-2-1-3-15-6/h1-4H,(H,13,14)(H,10,11,12) |
InChI Key |
GADGGECYPDBRQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)NC(=O)C(=O)O |
Origin of Product |
United States |
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